molecular formula C12H13N3O2 B2480547 2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid CAS No. 1526817-78-6

2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid

Cat. No.: B2480547
CAS No.: 1526817-78-6
M. Wt: 231.255
InChI Key: NIJOKDMQHOUQPD-UHFFFAOYSA-N
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Description

2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by the presence of an amino group, a benzyl group attached to a pyrazole ring, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid typically involves the reaction of 1-benzylpyrazole with glycine derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may include steps such as protection and deprotection of functional groups, purification through recrystallization, and characterization using spectroscopic techniques .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and benzyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(1-benzylpiperidin-4-yl)acetic acid
  • Indole derivatives
  • Pyridine compounds

Uniqueness

2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, benzyl group, and pyrazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-2-(1-benzylpyrazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-11(12(16)17)10-6-14-15(8-10)7-9-4-2-1-3-5-9/h1-6,8,11H,7,13H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJOKDMQHOUQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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